1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate
Overview
Description
1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate, also known as 1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate, is a useful research compound. Its molecular formula is C24H32N4OS.C4H4O4 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Platelet-Activating Factor Antagonism
- The compound has demonstrated both in vitro and in vivo PAF-antagonistic activities. This was identified through the introduction of functional groups at the benzylic methylene carbon of the compound, leading to potent PAF-antagonistic activity. Specifically, 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]-piperazine fumarate (YM264) was identified as a highly potent PAF antagonist (Nagaoka et al., 1997).
Antimicrobial Activity
- A series of thiazolidinone derivatives incorporating the structure of the compound were synthesized and tested for antimicrobial activity. This included assessments against a range of bacteria (such as S.aureus, E. coli, P. aeruginosa) and fungi (like A. niger, C. albicans). The structure of the compound plays a critical role in its antimicrobial efficacy (Divyesh Patel et al., 2012).
Anticancer Properties
- Novel thiazolidinone analogues of the compound exhibited antiproliferative effects on human leukemic cells. These compounds were confirmed to be cytotoxic and capable of inducing cell death, which highlights their potential in cancer treatment research (Kothanahally S. Sharath Kumar et al., 2014).
Synthesis and Structural Studies
- Extensive research has been conducted into the synthesis of derivatives of this compound, examining the structural features and how they impact its biological activities. This includes studying the crystal structure and exploring different methods of synthesis to enhance its properties for various applications (S. Oezbey et al., 1998).
properties
IUPAC Name |
(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPPBLYOJCIZRW-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate | |
CAS RN |
131888-54-5 | |
Record name | YM 264 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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